N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17(2)13-6-7-15-14(16-13)19-12-8-10-4-5-11(9-12)18(10)3/h6-7,10-12H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKTYMCOVKCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=CC(=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of the Tropane Core
The 8-methyl-8-azabicyclo[3.2.1]octan-3-yl group is a recurring motif in medicinal and psychoactive compounds. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences in Pharmacological Profiles
- Tropane Esters (Atropine, Hyoscyamine): These exhibit potent anticholinergic effects by blocking muscarinic acetylcholine receptors. Their ester linkages (e.g., phenylpropanoate) are critical for receptor binding .
- Pyrimidine-Linked Analogs: The target compound and ’s dihydrochloride derivative replace the ester with a pyrimidine ring, likely altering receptor affinity. The dimethylamino group may enhance lipophilicity, affecting blood-brain barrier penetration .
- Psychoactive Derivatives : Fluorotropacocaine’s 4-fluorobenzoate group confers stimulant properties, highlighting how electron-withdrawing substituents modify tropane bioactivity .
Biological Activity
N,N-Dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 293.47 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
This compound is believed to interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating numerous physiological processes, and compounds that influence their activity can have profound therapeutic implications.
GPCR Interaction
Research indicates that compounds similar to N,N-dimethyl derivatives often act as agonists or antagonists at specific GPCRs, which can lead to:
- Increased intracellular calcium levels : This is achieved through the activation of phospholipase C pathways, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum .
- Modulation of neurotransmitter release : By affecting synaptic transmission, these compounds can influence mood and cognitive functions.
Antidepressant Effects
Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a common mechanism attributed to their activity.
Analgesic Properties
Research has indicated potential analgesic properties, possibly through inhibition of pain pathways mediated by GPCRs related to opioid receptors.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Analgesic Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction parameters influence yield?
Answer:
- Key Route: Nucleophilic substitution between 8-methyl-8-azabicyclo[3.2.1]octan-3-ol and a halogenated pyrimidine precursor.
- Optimized Conditions:
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Base: Use K₂CO₃ or NaH (1.5–2.0 eq.) to deprotonate the hydroxyl group .
- Temperature: 60–80°C for 12–24 hours achieves yields >70% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
Q. How should researchers ensure compound stability during long-term storage?
Answer:
- Storage Conditions: Desiccate at -20°C in amber glass vials under inert gas (argon).
- Stability Data: <5% degradation over 12 months when protected from light and humidity .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be systematically resolved?
Answer:
- Orthogonal Validation:
- Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
- Cell-Based Assays: Compare results across isogenic cell lines (e.g., HEK293 vs. CHO) with controlled receptor expression .
- Structural Dynamics: Perform molecular dynamics (MD) simulations to assess conformational-dependent activity .
- Theoretical Alignment: Reconcile discrepancies by testing hypotheses derived from receptor-ligand interaction models .
Q. What computational approaches best model the compound’s interaction with dynamic biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina with flexible side chains in the binding pocket .
- MD Simulations:
- Binding Energy Calculations: MM-PBSA/GBSA to quantify contributions from hydrophobic and electrostatic interactions .
Q. Which advanced spectroscopic methods characterize the compound’s solution-phase behavior?
Answer:
- ROESY NMR: Identifies through-space correlations (e.g., between pyrimidine H6 and bicyclo methine protons) to confirm spatial proximity .
- Variable-Temperature NMR: Reveals rotational barriers of the tropane ring (ΔG‡ > 10 kcal/mol) .
- Fluorescence Spectroscopy: Time-resolved measurements (nanosecond-scale) track conformational changes in polar solvents .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in pharmacological screening results?
Answer:
- Dose-Response Curves: Use 8–10 concentration points (log-scale) to calculate EC₅₀/IC₅₀ values with Hill slope validation .
- Positive Controls: Include reference compounds (e.g., atropine for muscarinic receptor assays) to normalize inter-assay variability .
- Meta-Analysis: Apply mixed-effects models to aggregate data from independent studies, accounting for assay-specific variables (e.g., pH, temperature) .
Q. What strategies optimize enantioselective synthesis of chiral analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
